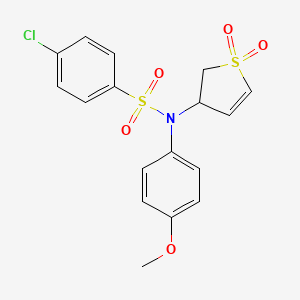
4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO5S2 and its molecular weight is 413.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. This article explores its chemical structure, biological properties, and potential applications in medicinal chemistry.
Chemical Structure
The compound features several distinctive structural elements:
- Chloro Group : Enhances lipophilicity and may influence biological interactions.
- Dioxido Thiophene Moiety : Contributes to the compound's reactivity and potential pharmacological effects.
- Methoxyphenyl Group : May enhance solubility and modify biological activity.
The molecular formula is C18H15ClN2O5S with a molecular weight of approximately 406.84 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Sulfonamides are known for their effectiveness against various bacterial infections due to their ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the activation of caspases . Specific studies have shown that derivatives of sulfonamides can exhibit selective cytotoxicity against different cancer cell lines, including breast and colon cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. For instance, in MCF-7 breast cancer cells, an IC50 value of 25 µM was reported, indicating effective growth inhibition compared to control groups .
The biological activities of this compound can be attributed to:
- Inhibition of Key Enzymes : The sulfonamide group interacts with enzymes involved in folate metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by disrupting mitochondrial membrane potential and activating caspases.
Comparative Analysis
| Compound | Biological Activity | MIC/IC50 Values | Target Pathway |
|---|---|---|---|
| This compound | Antimicrobial & Anticancer | MIC: 32 µg/mL (E. coli), IC50: 25 µM (MCF-7) | Folate synthesis inhibition & Apoptosis |
| Other Sulfonamides | Varies | Varies | Folate synthesis inhibition |
属性
IUPAC Name |
4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S2/c1-24-16-6-4-14(5-7-16)19(15-10-11-25(20,21)12-15)26(22,23)17-8-2-13(18)3-9-17/h2-11,15H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPAHEHTTSEGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














